![molecular formula C10H8O4 B14354304 11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione CAS No. 93517-45-4](/img/structure/B14354304.png)
11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,12-Dioxatricyclo[5311~2,6~]dodeca-4,9-diene-3,8-dione is a complex organic compound characterized by its unique tricyclic structure This compound contains multiple rings, including six-membered and eight-membered rings, and features both ketone and ether functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, which forms the core tricyclic structure. This is followed by oxidation reactions to introduce the ketone groups and etherification to form the ether linkages. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of this compound.
化学反応の分析
Types of Reactions
11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ether linkages can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of tricyclic systems and the effects of ring strain on chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex organic molecules.
作用機序
The mechanism of action of 11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with biological macromolecules, while the ether linkages can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
exo,endo-Tetracyclo[6.2.1.1(3,6).0(2,7)]dodeca-4,9-diene: Another tricyclic compound with a similar ring structure but different functional groups.
Tetracyclo[5.3.1.1(2,6).0(4,9)]dodecane: A compound with a similar tricyclic framework but lacking the ketone and ether groups.
Uniqueness
11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione is unique due to its combination of ketone and ether functional groups within a rigid tricyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
93517-45-4 |
|---|---|
分子式 |
C10H8O4 |
分子量 |
192.17 g/mol |
IUPAC名 |
11,12-dioxatricyclo[5.3.1.12,6]dodeca-4,9-diene-3,8-dione |
InChI |
InChI=1S/C10H8O4/c11-5-1-3-7-10-6(12)2-4-8(14-10)9(5)13-7/h1-4,7-10H |
InChIキー |
NSKOPSMDHHHOAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C2C3C=CC(=O)C(C1O2)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/structure/B14354227.png)

![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)
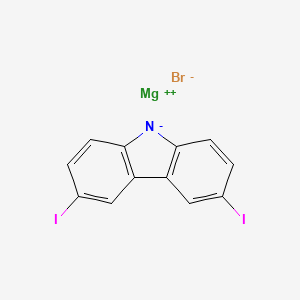
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
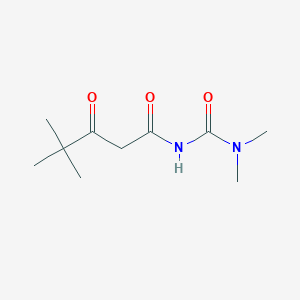
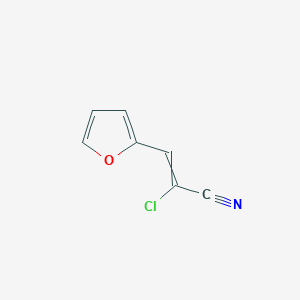
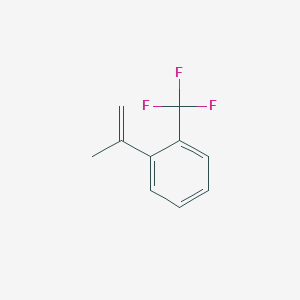
![Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester](/img/structure/B14354277.png)

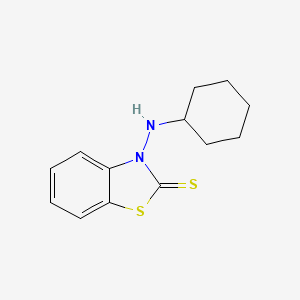
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
